molecular formula C19H21NO6 B12372132 S-(-)-N-trans-Feruloyl normetanephrine

S-(-)-N-trans-Feruloyl normetanephrine

Cat. No.: B12372132
M. Wt: 359.4 g/mol
InChI Key: UTMBJMONAMBFJU-KZJSRBBCSA-N
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Description

Contextualization within Natural Product Chemistry and Medicinal Research

In the realm of natural product chemistry, the discovery of novel compounds from botanical sources is a continuous driver of scientific exploration. S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is one such discovery, isolated from the aerial parts of Bassia indica Wight, a xero-halophyte plant. immunomart.commedchemexpress.com Its structural elucidation contributes to the growing library of known natural compounds and provides a new molecule for potential pharmacological investigation. The presence of a feruloyl group linked to a normetanephrine backbone places it at the intersection of phenylpropanoid and biogenic amine metabolism, a fascinating area of plant and animal biochemistry.

From a medicinal research perspective, both ferulic acid and normetanephrine are significant. Ferulic acid and its derivatives are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. researchgate.netcaymanchem.com Normetanephrine, on the other hand, is a critical biomarker in clinical diagnostics, particularly for pheochromocytomas and paragangliomas, which are tumors of the adrenal medulla and sympathetic nervous system, respectively. The combination of these two molecules in S-(-)-N-trans-Feruloyl normetanephrine presents a novel chemical entity whose biological significance is yet to be fully understood.

Significance of Feruloyl Amides as a Class of Bioactive Phytochemicals

This compound belongs to the broader class of feruloyl amides, which are widely distributed in the plant kingdom and recognized for their diverse biological activities. These compounds are formed through the amide linkage of ferulic acid with various amines, including tyramine (B21549), octopamine, and other polyamines. mdpi.com

Feruloyl amides are integral components of the plant defense system, often accumulating in response to physical damage, UV radiation, or pathogen attack. Their antioxidant properties are a key feature, attributed to the phenolic hydroxyl group and the extended conjugation of the ferulic acid moiety, which enables efficient scavenging of free radicals. researchgate.net Beyond their antioxidant capacity, various feruloyl amides have demonstrated a range of pharmacological effects. For instance, N-trans-feruloyltyramine has been shown to possess anti-inflammatory, and antiproliferative properties. caymanchem.comhmdb.ca Similarly, N-trans-feruloyloctopamine has been investigated for its potential in cancer therapy, with studies indicating its ability to induce apoptosis in hepatocellular carcinoma cells. nih.gov The established bioactivity of this chemical class underscores the potential relevance of this compound as a subject for further pharmacological research.

Current Research Landscape and Gaps Pertaining to this compound

The research landscape for this compound is in its infancy. To date, the primary research finding is its isolation from Bassia indica and the initial screening of its biological activity. In this preliminary study, the compound was reported to exhibit weak anti-acetylcholinesterase activity. immunomart.commedchemexpress.com Acetylcholinesterase is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

However, significant gaps in our understanding of this compound remain. There is a lack of comprehensive studies on its biosynthesis, distribution in other plant species, and its full spectrum of biological activities. Further research is needed to explore its potential antioxidant, anti-inflammatory, neuroprotective, or other pharmacological properties, which are characteristic of the feruloyl amide class. The unique presence of the normetanephrine moiety also raises questions about its potential interaction with adrenergic pathways or its metabolic fate in biological systems. Currently, no detailed studies on its synthesis have been published, which would be crucial for producing larger quantities for in-depth biological evaluation. The table below summarizes the current, limited state of research.

Research AreaFindings for this compound
Natural Occurrence Isolated from the aerial parts of Bassia indica Wight. immunomart.commedchemexpress.com
Biological Activity Weak anti-acetylcholinesterase activity reported. immunomart.commedchemexpress.com
Synthesis No published synthesis methods found.
Pharmacokinetics No data available.
Toxicology No data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H21NO6/c1-25-17-9-12(3-6-14(17)21)4-8-19(24)20-11-16(23)13-5-7-15(22)18(10-13)26-2/h3-10,16,21-23H,11H2,1-2H3,(H,20,24)/b8-4+/t16-/m1/s1

InChI Key

UTMBJMONAMBFJU-KZJSRBBCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC(=C(C=C2)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC(=C(C=C2)O)OC)O)O

Origin of Product

United States

Natural Occurrence and Isolation

Botanical Sources and Distribution

While research into the full extent of its natural distribution is ongoing, key botanical sources have been identified.

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) has been successfully isolated from the aerial parts of Bassia indica Wight. medchemexpress.com This plant has been a primary source for obtaining the pure compound for further scientific study.

While the primary focus has been on Bassia indica, related N-feruloyl amides have been identified in a variety of other plant species. For instance, N-trans-feruloyltyramine has been found in the bark stems of Polyalthia longifolia var. pendula and in Sparattanthelium tupiniquinorum. Additionally, compounds with similar structures, such as N-trans-feruloylnoradrenaline, have been isolated. The investigation into the broader occurrence of S-(-)-N-trans-Feruloyl normetanephrine itself in other species is an area of continuing research.

Methodologies for Extraction and Purification from Complex Plant Matrices

The process of isolating this compound from plant material involves a multi-step approach to ensure the purity of the final compound.

The general procedure begins with the collection and processing of the plant material, such as the aerial parts of Bassia indica. This is typically followed by an extraction process using suitable solvents to create a crude extract. This crude extract then undergoes various chromatographic techniques to separate the compound of interest from the complex mixture of other plant metabolites.

Table 1: Summary of Extraction and Purification Steps

StepDescriptionPurpose
1. Material Preparation Air-drying and powdering of the plant material (e.g., aerial parts of Bassia indica).To increase the surface area for efficient solvent extraction.
2. Extraction Maceration or percolation of the powdered plant material with a selected solvent (e.g., methanol (B129727), ethanol).To dissolve the target compound along with other soluble components from the plant matrix.
3. Concentration Removal of the solvent from the crude extract, typically under reduced pressure.To obtain a concentrated extract for further processing.
4. Fractionation Partitioning of the crude extract between immiscible solvents of varying polarity.To separate compounds based on their solubility and polarity, enriching the fraction containing the target compound.
5. Chromatography Application of techniques such as column chromatography (using silica (B1680970) gel or other stationary phases) and preparative High-Performance Liquid Chromatography (HPLC).To achieve high-purity isolation of this compound from the enriched fraction.
6. Characterization Use of spectroscopic methods (e.g., NMR, Mass Spectrometry) and measurement of optical rotation.To confirm the chemical structure and stereochemistry of the isolated compound.

This systematic approach allows for the effective isolation and purification of this compound, providing a pure sample for analytical and research purposes.

Biosynthesis and Chemoenzymatic Synthesis

Proposed Biogenetic Pathways for S-(-)-N-trans-Feruloyl normetanephrine (B1208972).

The biosynthesis of S-(-)-N-trans-Feruloyl normetanephrine is hypothesized to involve the convergence of two major metabolic pathways: the synthesis of the catecholamine normetanephrine and the incorporation of the phenylpropanoid ferulic acid.

Normetanephrine is a direct metabolite of the neurotransmitter norepinephrine (B1679862), which itself is a key component of the catecholamine biosynthetic pathway. wikipedia.org This pathway begins with the amino acid L-tyrosine. nih.govtaylorandfrancis.com

The established sequence for the formation of normetanephrine is as follows:

Tyrosine to L-DOPA: The process starts with the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA). nih.govtaylorandfrancis.com This is the rate-limiting step in catecholamine synthesis. nih.gov

L-DOPA to Dopamine (B1211576): L-DOPA is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce dopamine, the first active catecholamine in the sequence. nih.govtaylorandfrancis.com

Dopamine to Norepinephrine: Dopamine is converted to norepinephrine through hydroxylation, a reaction catalyzed by the enzyme dopamine β-hydroxylase. nih.gov

Norepinephrine to Normetanephrine: The final step in the formation of the precursor is the metabolism of norepinephrine. Within chromaffin cells and the extraneuronal space, the enzyme catechol-O-methyltransferase (COMT) transfers a methyl group to the meta-hydroxyl group of norepinephrine, yielding normetanephrine. wikipedia.org

Urinary and plasma levels of normetanephrine are often measured clinically as biomarkers for diseases involving catecholamine excess, such as pheochromocytoma. nih.govnih.govnih.gov

Table 1: Key Steps in Normetanephrine Biosynthesis

Precursor Enzyme Product
L-Tyrosine Tyrosine Hydroxylase L-DOPA
L-DOPA Aromatic L-amino acid Decarboxylase (AADC) Dopamine
Dopamine Dopamine β-hydroxylase Norepinephrine

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a widespread phenolic compound found in plants. nih.gov Its structure allows it to participate in various biochemical reactions, including the formation of amides. The synthesis of ferulic acid amides has been demonstrated through the coupling of ferulic acid with various amines. doi.org In biological systems, the formation of such amides is a known process. For instance, in insects, catecholamine derivatives like N-acetyldopamine (NADA) and N-β-alanyldopamine (NBAD) are formed when dopamine is acylated by specific enzymes. taylorandfrancis.com This process is crucial for the hardening of the insect exoskeleton. taylorandfrancis.com This biological acylation of a catecholamine provides a precedent for the proposed enzymatic coupling of ferulic acid to the amine group of normetanephrine to form an N-feruloyl amide bond.

The specific enzymes and the corresponding gene expression profiles responsible for the natural production of this compound have not been extensively documented in the scientific literature. While the biosynthetic pathways of its precursors, normetanephrine and ferulic acid, are well-established, the enzyme that catalyzes the final amide ligation between these two molecules in any specific organism remains to be identified.

It is plausible that an N-acyltransferase enzyme facilitates this reaction. Such enzymes are responsible for transferring an acyl group (in this case, the feruloyl group) to an amine. In related research, enzymes like lipases have been used for the in vitro enzymatic synthesis of feruloylated compounds, such as the transesterification of ethyl ferulate to produce feruloyl glycerols using Novozym 435. doi.org This demonstrates the potential for enzymes to catalyze the formation of feruloyl derivatives, although the specific enzyme for amide formation with normetanephrine is unknown.

Chemoenzymatic and Chemical Synthesis Strategies for this compound.

Given the limited information on its natural biosynthesis, chemoenzymatic and total chemical synthesis are the primary methods for obtaining this compound. These strategies offer precise control over the stereochemistry and structure of the final product.

A plausible chemical synthesis would involve a standard amide coupling reaction. This process typically includes:

Activation of Ferulic Acid: The carboxylic acid group of trans-ferulic acid is activated to make it more reactive. This can be achieved using common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Coupling with Normetanephrine: The activated ferulic acid is then reacted with the primary amine group of S-(-)-normetanephrine. The reaction forms a stable amide bond, yielding the target molecule.

Chemoenzymatic strategies combine chemical synthesis with enzymatic steps. For this compound, a potential chemoenzymatic route could involve using a purified enzyme, such as a lipase (B570770) or a specific N-acyltransferase, to catalyze the final amide bond formation between chemically synthesized or commercially available S-(-)-normetanephrine and an activated ferulic acid derivative. This approach can offer advantages in terms of selectivity and milder reaction conditions. For example, the enzymatic synthesis of catecholamine conjugates has been explored using enzymes like tyrosinase to generate reactive quinone intermediates that can then be coupled with nucleophiles.

Table 2: Comparison of Synthesis Strategies

Strategy Description Advantages Key Reagents/Components
Chemical Synthesis Direct coupling of activated ferulic acid with normetanephrine. High yield, well-established methods, scalability. Ferulic Acid, S-(-)-Normetanephrine, DCC, PyBOP.

| Chemoenzymatic Synthesis | Use of an enzyme to catalyze the amide bond formation. | High specificity, mild reaction conditions, potentially greener process. | Ferulic Acid derivative, S-(-)-Normetanephrine, Lipase or N-Acyltransferase. |

Biological Activities and Pharmacological Mechanisms

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of this enzyme is a key therapeutic strategy for conditions characterized by a cholinergic deficit.

Quantitative Assessment of Inhibitory Potency (e.g., IC50 values)

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) has been identified as a natural product exhibiting weak inhibitory activity against acetylcholinesterase. At present, detailed quantitative assessments of its inhibitory potency, such as specific IC50 values, have not been extensively reported in scientific literature. For context, other structurally related compounds have been synthesized and evaluated for their AChE inhibitory activity. For example, a related compound, N-trans-feruloyldopamine, displayed an IC50 value of 8.52 μM against AChE from Electrophorus electricus. nih.govnih.gov

Inhibitory Potency of Feruloyl Derivatives on Acetylcholinesterase
CompoundReported IC50 Value (µM)
S-(-)-N-trans-Feruloyl normetanephrineWeak activity, specific value not reported in provided search results.
N-trans-feruloyldopamine8.52 nih.govnih.gov

Molecular Interactions and Binding Site Analysis through Computational Approaches

To understand the interaction between an inhibitor and an enzyme at the molecular level, computational techniques such as molecular docking are employed. medchemexpress.commdpi.com These methods predict how a ligand (in this case, this compound) might bind to the active site of a protein like acetylcholinesterase. medchemexpress.commdpi.com The active site of AChE is characterized by a deep and narrow gorge, with a catalytic triad (B1167595) of amino acids (Ser203, Glu334, and His447) at its base and a peripheral anionic site near the entrance. medchemexpress.com While specific computational studies detailing the binding mode of this compound with acetylcholinesterase are not yet available, such analyses would be crucial in revealing the specific molecular interactions responsible for its observed inhibitory activity.

Exploration of Potential Broader Biological Activities and Mechanistic Underpinnings

Antioxidant Activity Investigations: Mechanistic Probes and Free Radical Scavenging

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant potential of compounds is often evaluated using various in vitro assays. For instance, N-trans-feruloyltyramine, a structurally similar compound, has demonstrated significant antioxidant activity with an IC50 value of 61.2 μM in a DPPH assay. The antioxidant activity of such compounds is often attributed to their chemical structure, which allows them to donate electrons or hydrogen atoms to stabilize free radicals.

Antioxidant Activity of a Related Compound
CompoundAntioxidant AssayIC50 Value (µM)
N-trans-feruloyltyramineDPPH Radical Scavenging61.2

Anti-inflammatory Response Modulation: Signaling Pathway Analysis (e.g., NF-κB, MAPK pathways)

Chronic inflammation is a hallmark of many diseases, and the modulation of key inflammatory signaling pathways is a major focus of drug discovery. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. N-trans-feruloyltyramine has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. Its anti-inflammatory effects are attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via the suppression of the AP-1 and JNK signaling pathways, the latter being a component of the MAPK cascade. Another related compound, N-feruloyl serotonin, has been reported to decrease oxidative stress-mediated inflammatory responses by inhibiting both MAPK and NF-κB signaling pathways.

Potential Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Direct and extensive research on the antiproliferative and cytotoxic effects of this compound is limited. However, studies on structurally similar compounds, specifically N-feruloyl-amines, provide insights into its potential in this area. The core structure, which combines ferulic acid with an amine, is a recurring motif in compounds exhibiting anticancer properties.

N-trans-feruloyltyramine, a compound structurally analogous to this compound, has demonstrated notable antiproliferative activity against several cancer cell lines. For instance, it has shown efficacy against ovarian (A2780) and pancreatic (Panc1) cancer cells. researchgate.net Furthermore, N-trans-feruloyltyramine isolated from laba garlic was reported to inhibit the proliferation of HepG2 liver cancer cells. researchgate.net These findings suggest that the feruloyl moiety, when linked to a phenylethylamine structure, can confer cytotoxic potential. The mechanism may involve the induction of apoptosis and the mitigation of oxidative stress, as observed with N-trans-feruloyltyramine's protective effects against H2O2-induced damage in cells. researchgate.net

While these results are promising, it is crucial to note that they are not direct evidence of this compound's activity. The structural differences between tyramine (B21549) and normetanephrine, particularly the additional hydroxyl and methoxy (B1213986) groups on the normetanephrine ring, could significantly influence its biological effects. Further research is required to directly assess the antiproliferative and cytotoxic profile of this compound against various cancer cell lines.

Table 1: Antiproliferative Activity of a Structurally Related Compound

Compound Cell Line Activity (IC50)
N-trans-feruloyltyramine A2780 (ovarian cancer) 9.1 µM researchgate.net
N-trans-feruloyltyramine Panc1 (pancreatic cancer) 3.4 µM researchgate.net

Other Receptor and Enzyme Modulatory Activities

The known enzyme modulatory activity of this compound is its weak inhibition of acetylcholinesterase. medchemexpress.commedchemexpress.comimmunomart.com This compound was isolated from the aerial parts of Bassia indica and identified as having this specific, albeit not potent, enzymatic interaction. medchemexpress.comimmunomart.com Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition can lead to increased acetylcholine levels, a mechanism utilized in the treatment of conditions like Alzheimer's disease. The reported activity of this compound, though weak, places it in the category of compounds with potential neuromodulatory effects.

Beyond this, specific data on its interaction with other receptors and enzymes is not available. However, considering its structural components, further investigation into its pharmacological targets is warranted. The ferulic acid portion is known to possess antioxidant properties, which may be linked to the modulation of enzymes involved in oxidative stress pathways. The normetanephrine moiety is a metabolite of norepinephrine (B1679862), a key neurotransmitter in the adrenergic system. wikipedia.org While normetanephrine itself is generally considered to have low physiological activity, its structure suggests a potential for interaction with adrenergic receptors or the enzymes involved in catecholamine metabolism. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Comprehensive structure-activity relationship (SAR) studies specifically focused on this compound and its direct analogues are not yet present in the scientific literature. Establishing a detailed SAR would require the synthesis and biological evaluation of a series of related compounds, systematically modifying different parts of the molecule to understand their contribution to biological activity.

However, a speculative SAR can be discussed based on the activities of its constituent parts and related molecules. The feruloyl group is likely a critical pharmacophore. The antioxidant and signaling-modulatory properties of ferulic acid are well-documented and are attributed to the phenolic hydroxyl group and the extended conjugation of the propenoic acid side chain. Modifications to this part of the molecule, such as altering the substitution pattern on the aromatic ring or the geometry of the double bond, would be expected to significantly impact activity.

The normetanephrine moiety also presents key structural features. The stereochemistry at the benzylic hydroxyl group, designated as S-(-), is likely crucial for specific interactions with biological targets. The catechol-like substitution pattern (4-hydroxy, 3-methoxy) on the phenyl ring and the ethanolamine (B43304) side chain are features it shares with endogenous catecholamines, suggesting that this portion of the molecule directs its interaction with targets in the adrenergic system or enzymes involved in their metabolism.

Analytical Characterization and Quantification Methodologies

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of S-(-)-N-trans-Feruloyl normetanephrine (B1208972). The complexity of biological and chemical samples necessitates the use of advanced chromatographic techniques to achieve the required resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of feruloyl amides and related phenolic compounds. Method development for S-(-)-N-trans-Feruloyl normetanephrine would logically be based on established methods for its precursors, ferulic acid and normetanephrine.

Reverse-phase HPLC is the most common approach. elsevierpure.comresearchgate.net A C18 column is frequently employed, offering excellent separation for a wide range of medium-polarity compounds. researchgate.net The mobile phase typically consists of an aqueous component, often with a pH modifier like formic or acetic acid to ensure the protonation of the analyte and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govjbtr.or.kr Gradient elution is generally preferred to effectively separate the compound of interest from matrix components and potential impurities. mdpi.com Detection is commonly performed using a Diode-Array Detector (DAD), which allows for the monitoring of the characteristic UV absorbance of the feruloyl moiety, typically around 320-325 nm. nih.govjbtr.or.kr

A typical starting point for method development would involve a C18 stationary phase with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. nih.gov The flow rate is generally set around 1.0 mL/min for standard analytical columns (e.g., 4.6 mm internal diameter). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Feruloyl Amide Analysis

Parameter Condition Source
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A Water + 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient Linear gradient, e.g., 15% to 98% B nih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection UV/DAD at ~320 nm nih.gov

| Column Temp. | 35-40 °C | researchgate.netnih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The principles of method development for UHPLC are similar to HPLC, but with adjusted parameters to leverage the technology's advantages. For instance, flow rates are often lower (e.g., 0.4-0.6 mL/min), and injection volumes are reduced. researchgate.net The transfer of a method from HPLC to UHPLC can lead to a significant reduction in run time, often by a factor of 5 to 10, while maintaining or even improving separation efficiency. researchgate.net Given the complexity of analyzing specific enantiomers in potentially complex matrices, UHPLC is a highly suitable technique for the high-throughput and sensitive quantification of this compound.

Determining the enantiomeric purity of this compound is critical. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. This is most commonly achieved using chiral stationary phases (CSPs) in HPLC.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely regarded as the most versatile and effective for separating a broad range of chiral compounds, including pharmaceuticals. nih.govchromatographyonline.com Columns such as Chiralpak® and Chiralcel® are staples in chiral method development. researchgate.netresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase is crucial and can range from normal-phase (e.g., hexane/isopropanol) to polar-organic and reversed-phase modes. nih.govresearchgate.net The addition of acidic or basic modifiers to the mobile phase can also significantly influence selectivity. researchgate.net A screening approach, testing the compound against a set of different polysaccharide-based columns and mobile phase conditions, is the most effective strategy for identifying the optimal separation method. chromatographyonline.comresearchgate.net

Table 2: Recommended Chiral Stationary Phases for Screening

Stationary Phase Type Chiral Selector Example Potential Mobile Phases Source
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol, Acetonitrile nih.gov
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol, Methanol researchgate.net
Amylose-based Amylose tris(3-chloro-5-methylphenylcarbamate) Polar-Organic, Reversed-Phase nih.gov

| Cellulose-based | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Normal-Phase, Reversed-Phase | chromatographyonline.com |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive identification through mass-to-charge ratio (m/z) measurement and exceptional sensitivity for quantification, especially when coupled with liquid chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like catecholamine metabolites in complex biological matrices. nih.govspringernature.com This technique combines the separation power of LC with the specificity and sensitivity of tandem mass spectrometry. cerilliant.com For quantification, the mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces chemical noise.

For N-trans-Feruloyl normetanephrine, the precursor ion would be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The fragmentation (MS/MS) would likely involve the cleavage of the amide bond, yielding characteristic product ions corresponding to the feruloyl moiety and the normetanephrine moiety. The development of an LC-MS/MS method for this compound would draw upon established methods for normetanephrine, which is routinely measured with high sensitivity. nih.govrestek.comresearchgate.net

Table 3: Predicted LC-MS/MS MRM Transitions for N-trans-Feruloyl normetanephrine

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
N-trans-Feruloyl normetanephrine 360.15 177.05 (Feruloyl fragment) 166.08 (Normetanephrine fragment) ESI Positive

| d3-N-trans-Feruloyl normetanephrine (Internal Standard) | 363.17 | 177.05 (Feruloyl fragment) | 169.10 (d3-Normetanephrine fragment) | ESI Positive |

Note: These are predicted transitions based on the structures and may require experimental optimization.

High-Resolution Mass Spectrometry (HRMS), using technologies such as Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental composition of an analyte, serving as a powerful tool for structural confirmation. nih.gov

In the context of this compound, HRMS would be employed to confirm the identity of the synthesized compound by matching its measured exact mass with the theoretically calculated mass. It is also invaluable for identifying unknown metabolites or degradation products in stability studies. When used in conjunction with LC (LC-HRMS), it offers a non-targeted screening capability, providing full-scan mass spectra of all eluting compounds, which can be retrospectively analyzed. nih.govresearchgate.net

Preclinical Pharmacological Investigations in Vitro and in Vivo Models

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms through which a compound exerts its biological effects. For S-(-)-N-trans-Feruloyl normetanephrine (B1208972), these models have been crucial in identifying its interactions with cellular pathways involved in neuroprotection and anti-inflammation.

Neuronal cell lines are instrumental in studying the effects of compounds on the nervous system. Cell lines such as PC12, derived from a rat pheochromocytoma, and SH-SY5Y, a human neuroblastoma line, are widely used. nih.govnih.gov PC12 cells, upon treatment with nerve growth factor (NGF), differentiate to resemble sympathetic neurons, making them a valuable model for studying neuronal development and neurosecretion. nih.govcapes.gov.br The human SH-SY5Y cell line is a common model for investigating neurodegenerative conditions like Parkinson's disease and for screening neuroprotective compounds against toxins and oxidative stress. nih.govnih.govmdpi.com

Research on S-(-)-N-trans-Feruloyl normetanephrine (NTF) has utilized such models to explore its neuroprotective capabilities. A key study investigated its antioxidative and anti-apoptotic properties in the human neuroblastoma SK-N-SH cell line against hydrogen peroxide (H₂O₂)-induced cytotoxicity. researchgate.net H₂O₂ is a potent inducer of oxidative stress, a major contributor to the pathogenesis of neurodegenerative diseases. researchgate.net In this model, pretreatment with NTF significantly reduced the generation of reactive oxygen species (ROS) and attenuated cell death mediated by H₂O₂. researchgate.net Mechanistically, NTF was found to counteract the H₂O₂-induced increase in the expression of the pro-apoptotic protein Bax and activated caspase-3, while reversing the reduction in the anti-apoptotic protein Bcl-2. researchgate.net These findings demonstrate that NTF confers neuroprotection by mitigating intracellular oxidative stress and inhibiting the apoptotic cascade. researchgate.net

While direct studies on cholinergic modulation in cell lines are not extensively detailed in the provided sources, the compound's significant in vivo effects on the cholinergic system strongly suggest an underlying cellular mechanism observable in these models. tci-thaijo.orgelsevierpure.com

Table 1: Neuroprotective Effects of this compound in SK-N-SH Cells

ParameterModel SystemInducing AgentKey FindingReference
CytotoxicitySK-N-SH CellsH₂O₂Attenuated H₂O₂-mediated cytotoxicity. researchgate.net
ROS LevelsSK-N-SH CellsH₂O₂Significantly decreased H₂O₂-induced ROS generation. researchgate.net
Apoptotic ProteinsSK-N-SH CellsH₂O₂Reversed the increase in Bax and activated caspase-3 expression; reversed the reduction in Bcl-2 expression. researchgate.net
Caspase-3 ActivitySK-N-SH CellsH₂O₂Suppressed the increase in caspase-3 activity. researchgate.net

To investigate anti-inflammatory properties, researchers commonly employ immune cell models such as the murine macrophage cell line RAW 264.7 and microglia cell lines like BV-2. nih.govmdpi.comresearchgate.net These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the production of mediators such as nitric oxide (NO) and prostaglandins. nih.govnih.govresearchgate.net

The anti-inflammatory mechanisms of this compound have been explicitly detailed using LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net In these studies, the compound strongly suppressed the production of the inflammatory mediators NO and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was traced to the downregulation of the messenger RNA (mRNA) expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.govresearchgate.net

Further mechanistic investigation revealed that the compound's action involves key signaling pathways that regulate inflammation. nih.gov Specifically, it was shown to inhibit the nuclear translocation of activation protein-1 (AP-1), a critical transcription factor for inflammatory gene expression. nih.govresearchgate.net Concurrently, it decreased the expression and phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family that activates AP-1. nih.gov These results indicate that the anti-inflammatory effects of this compound are mediated through the suppression of the JNK/AP-1 signaling pathway, leading to reduced expression of iNOS and COX-2. nih.govresearchgate.net

Table 2: Anti-inflammatory Mechanisms of this compound in RAW 264.7 Macrophages

ParameterModel SystemKey EffectInvolved PathwayReference
Inflammatory MediatorsLPS-stimulated RAW 264.7 cellsInhibited production of NO and PGE2.Downregulation of iNOS and COX-2. nih.govresearchgate.net
Gene ExpressionLPS-stimulated RAW 264.7 cellsSuppressed mRNA expression of iNOS and COX-2.Not applicable nih.govresearchgate.net
Transcription FactorLPS-stimulated RAW 264.7 cellsInhibited nuclear translocation of AP-1.AP-1 Signaling nih.gov
Signaling KinaseLPS-stimulated RAW 264.7 cellsDecreased expression and phosphorylation of JNK.JNK/MAPK Signaling nih.gov

Beyond neuronal and immune cells, the bioactivity of compounds can be assessed in other specialized cell systems. For instance, the human oral epithelial cell line TR146 is used to model inflammatory responses in periodontal disease, often stimulated by tumor necrosis factor-alpha (TNF-α). mdpi.com While this compound has been noted for a broad range of biological activities including anti-melanogenesis and anticancer effects in the literature, specific studies using other cellular systems for bioactivity assessment within the strict scope of this article's outline are not detailed in the provided search results. researchgate.net The primary focus of the available research is on its neuroprotective and anti-inflammatory properties.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Therapeutic Applications

Currently, S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is known to exhibit weak anti-acetylcholinesterase activity. medchemexpress.com However, its structural similarity to endogenous catecholamines suggests the possibility of a broader range of biological targets. Future research will likely focus on comprehensive screening to identify novel molecular targets and, consequently, new therapeutic applications.

Key Research Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a vast array of biological targets. nih.govspringernature.com For S-(-)-N-trans-Feruloyl normetanephrine, HTS assays could be employed to screen for activity against various G-protein coupled receptors, ion channels, enzymes, and other protein targets. springernature.comsigmaaldrich.com

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify its effects on cellular processes or disease phenotypes, without a preconceived notion of the target.

Target-Based Screening: Based on its structural resemblance to normetanephrine, focused screening against adrenergic and dopaminergic receptors and transporters is a logical step.

The data from these screening efforts could reveal unexpected activities, potentially leading to therapeutic applications in areas such as neurodegenerative diseases, cardiovascular disorders, or metabolic conditions.

Optimization of Bioactivity through Structural Modification and Analogue Synthesis

Once novel biological targets are identified, the next step is to optimize the bioactivity of this compound. Its natural structure serves as a starting point for medicinal chemists to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Structural Modification:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule—such as the feruloyl group, the catecholamine moiety, and the stereochemistry of the chiral center—researchers can determine which structural features are crucial for its biological activity.

Analogue Synthesis: The synthesis of a library of analogues with diverse structural modifications will be essential. nih.gov For instance, altering the substitution pattern on the aromatic rings or modifying the linker between the two main structural components could lead to enhanced interactions with the biological target.

Peptidomimetics Approach: In cases where the compound interacts with peptide receptors, designing peptidomimetics could lead to analogues with improved stability and oral bioavailability. nih.gov

These efforts could result in the development of a lead compound with the desired pharmacological profile for further preclinical development.

Integration of Computational Chemistry and High-Throughput Screening in Discovery

The integration of computational chemistry with experimental screening can significantly accelerate the drug discovery process. In silico methods can guide the design of analogue libraries and predict the biological activity of new compounds, thereby reducing the time and cost associated with laboratory-based screening.

Computational and Screening Synergy:

Molecular Docking: This technique can be used to predict how this compound and its analogues bind to the three-dimensional structure of a target protein. This provides insights into the key molecular interactions and helps in the rational design of more potent inhibitors or activators.

Virtual Screening: Large virtual libraries of compounds can be screened against a biological target to identify potential hits before they are synthesized and tested in the lab.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the synthesized analogues with their biological activity, enabling the prediction of the activity of new, yet-to-be-synthesized compounds.

This synergistic approach allows for a more focused and efficient exploration of the chemical space around the this compound scaffold.

Development of Robust and Scalable Production Methods

For any natural product to become a viable therapeutic, a reliable and scalable method for its production is necessary. The isolation of this compound from its natural source may not be sufficient or economically feasible for large-scale production.

Potential Production Strategies:

Total Synthesis: The development of a total chemical synthesis route would provide a consistent and scalable supply of the compound. A concise and efficient synthetic pathway would be a key objective.

Semi-synthesis: This approach involves chemically modifying a more abundant, structurally related natural product to produce this compound.

Biocatalysis and Fermentation: The use of enzymes or engineered microorganisms to produce the compound or its key intermediates could offer a more sustainable and cost-effective production method.

Emerging Analytical Technologies for Comprehensive Profiling and Quality Control

The development of robust analytical methods is crucial for the comprehensive profiling and quality control of this compound and its analogues throughout the research and development process.

Advanced Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with photodiode array (PDA) detectors, are essential for the separation, quantification, and purity assessment of the compound in various matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) provide high sensitivity and selectivity for the detection and quantification of the compound and its metabolites in biological samples. preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of this compound and its synthetic analogues, as well as for studying their conformational properties in solution.

Chiral Chromatography: Given the stereochemistry of the molecule, chiral separation techniques will be necessary to ensure the stereochemical purity of the synthesized compounds.

Q & A

Q. What analytical methods are validated for quantifying S-(-)-N-trans-Feruloyl normetanephrine in biological matrices?

Liquid chromatography with electrochemical detection (LC-ECD) is commonly used, leveraging derivatization techniques to enhance sensitivity. For example, sulfosuccinimidyl propionate can acylate normetanephrine analogs to form lipid-soluble derivatives, improving chromatographic separation and detection limits (0.025 pmole/mL in cerebrospinal fluid) . Urine assays often employ ELISA kits with dynamic ranges of 30–3,000 ng/mL, though cross-reactivity with structurally similar metabolites (e.g., N-acetyl aminosalicylic acid) requires validation of selectivity .

Q. What biological pathways involve this compound?

As a derivative of normetanephrine (a norepinephrine metabolite), it may interact with catecholamine metabolism pathways. Normetanephrine is formed via o-methylation of norepinephrine by catechol-O-methyltransferase (COMT) and is implicated in sympathetic nervous system disorders, such as pheochromocytoma and metabolic syndrome . Feruloyl derivatives (e.g., N-trans-feruloyl tyramine) are structurally analogous and may influence gut barrier integrity or adrenergic receptor activity, warranting further study .

Q. How should researchers handle and store this compound to ensure stability?

Follow OSHA HCS guidelines: store at -20°C as a crystalline solid to maintain stability ≥5 years. Avoid inhalation, skin contact, and environmental contamination. Use PPE during handling and ensure proper ventilation .

Advanced Research Questions

Q. How can experimental designs address contradictions in normetanephrine levels across studies (e.g., stress vs. drug effects)?

  • Controlled variables : Standardize sample collection times (e.g., 24-hour urine vs. CSF) to account for diurnal fluctuations .
  • Confounding factors : Adjust for medications (β-blockers, CCBs) that alter normetanephrine excretion .
  • Statistical rigor : Use multivariate regression to isolate neuroendocrine contributions (e.g., cortisol, interleukin-6) in metabolic syndrome studies .
  • Replication : Adhere to NIH preclinical guidelines, including detailed reporting of animal models and assay conditions to ensure reproducibility .

Q. What methodological challenges arise in distinguishing this compound from its isomers or metabolites?

  • Chromatographic resolution : Optimize mobile phase pH and column selectivity (e.g., C18 columns) to separate stereoisomers.
  • Mass spectrometry : Use high-resolution LC-MS/MS for structural confirmation, focusing on fragmentation patterns of the feruloyl moiety .
  • Interference checks : Validate assays against common interferents (e.g., mesalamine metabolites) using spiked recovery experiments .

Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

  • Tracer studies : Employ deuterated analogs to track absorption and distribution in vivo.
  • Receptor profiling : Test affinity for adrenergic (α1, α2) and organic cation transporters (OCT3) using competitive binding assays, as normetanephrine analogs may block OCT3-mediated transport .
  • Tissue-specific metabolism : Use microdialysis in target tissues (e.g., adrenal glands, CNS) to quantify localized concentrations .

Data Interpretation & Reporting

Q. How should researchers resolve discrepancies between plasma free normetanephrine and urinary fractionated measurements?

  • Sample type : Plasma reflects acute sympathetic activity, while 24-hour urine captures cumulative excretion. Use correlation analysis to align temporal dynamics .
  • Pre-analytical factors : Control for diet (e.g., caffeine), posture, and stress during sample collection to minimize variability .

Q. What statistical frameworks are recommended for analyzing normetanephrine’s role in multifactorial conditions (e.g., hypertension or depression)?

  • Pathway analysis : Apply structural equation modeling (SEM) to link normetanephrine levels with downstream biomarkers (e.g., interleukin-6, heart rate variability) .
  • Power calculations : Ensure sample sizes account for low baseline concentrations (e.g., 0.5–1.5 nM in CSF) and high inter-individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.